5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid
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Overview
Description
5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes a dimethylamino group, a benzylamine moiety, and a methoxy-substituted naphthoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(dimethylamino)benzylamine, which is then reacted with a suitable naphthoic acid derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles like halides, amines, and thiols
Major Products
The major products formed from these reactions include naphthoquinone derivatives, reduced amine derivatives, and substituted naphthoic acid derivatives.
Scientific Research Applications
5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and the methoxy-substituted naphthoic acid moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzylamine
- 6-Methoxy-2-naphthoic acid
- Naphthoquinone derivatives
Comparison
Compared to similar compounds, 5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the methoxy-substituted naphthoic acid moiety allows for a broader range of applications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-[[[4-(dimethylamino)phenyl]methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C22H24N2O3/c1-24(2)18-8-4-15(5-9-18)13-23-14-20-19-10-6-17(22(25)26)12-16(19)7-11-21(20)27-3/h4-12,23H,13-14H2,1-3H3,(H,25,26) |
InChI Key |
FYGKTYCCASMUGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2=C(C=CC3=C2C=CC(=C3)C(=O)O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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